2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate
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Overview
Description
2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is a complex organic compound featuring a quinoxaline core substituted with benzimidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate typically involves multi-step organic reactions. One common route includes the formation of benzimidazole derivatives followed by their attachment to a quinoxaline core. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole groups can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Quinoxaline derivatives: Used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is unique due to its dual functionality, combining the properties of both benzimidazole and quinoxaline moieties.
Properties
IUPAC Name |
2,3-bis(1H-benzimidazol-2-ylsulfanylmethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2S2/c31-29-19-11-5-6-12-20(19)30(32)22(14-34-24-27-17-9-3-4-10-18(17)28-24)21(29)13-33-23-25-15-7-1-2-8-16(15)26-23/h1-12H,13-14H2,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGAWHNBVQBICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C([N+](=O)C4=CC=CC=C4N3[O-])CSC5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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